molecular formula C20H25N5OS B6537233 2-[4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole CAS No. 1171514-23-0

2-[4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole

Cat. No.: B6537233
CAS No.: 1171514-23-0
M. Wt: 383.5 g/mol
InChI Key: VGULHFQFHLFYSA-UHFFFAOYSA-N
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Description

2-[4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole is a useful research compound. Its molecular formula is C20H25N5OS and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.17798161 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-ethyl-5-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5OS/c1-5-25-16(12-15(4)22-25)19(26)23-8-10-24(11-9-23)20-21-17-13(2)6-7-14(3)18(17)27-20/h6-7,12H,5,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGULHFQFHLFYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The compound is characterized by a complex structure that includes a benzothiazole moiety and a piperazine derivative. The presence of the pyrazole group is significant for its biological activity, as it may enhance interactions with specific biological targets.

Research indicates that compounds similar to This compound may act through various mechanisms:

  • Enzyme Inhibition : Many benzothiazole derivatives exhibit inhibitory effects on key enzymes involved in disease pathways. For instance, studies have shown that related compounds can inhibit kinases associated with cancer progression and inflammation .
  • Receptor Modulation : This compound may modulate receptors involved in pain perception and neuroinflammation, particularly through interactions with P2X receptors .
  • Antimicrobial Activity : Preliminary findings suggest potential antibacterial and antifungal properties, which are common among benzothiazole derivatives .

Biological Activity Data

Below is a summary of the biological activity data related to the compound:

StudyActivity AssessedFindings
Kato et al. (2022)Inhibition of PfGSK3Compound showed IC50 values indicating effective inhibition at low concentrations .
MDPI Review (2020)Antibacterial ActivityRelated compounds demonstrated significant antibacterial effects against various strains .
Recent Study (2023)Antitumor ActivityCompound exhibited dose-dependent cytotoxicity in cancer cell lines .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Pain Management : A study demonstrated that piperazine derivatives effectively reduced pain responses in animal models by modulating P2X receptor activity .
  • Cancer Research : In vitro studies indicated that compounds with similar structures inhibited cell proliferation in various cancer types, suggesting a potential role as anticancer agents .
  • Infectious Diseases : Research on related pyrazole compounds revealed promising results against malaria parasites, showcasing their potential as antimalarial agents .

Chemical Reactions Analysis

Amide Bond Formation at Piperazine

The piperazine nitrogen undergoes nucleophilic acylation with activated carboxylic acid derivatives. For example:

Reaction PartnerConditionsOutcomeYieldSource
(3,5-Dimethyl-pyrazol-1-yl)-acetic acidCDI (1,1'-carbonyldiimidazole) in DMF, 20°CFormation of acetyl-piperazine conjugate64–86%

This reaction involves activation of the carboxylic acid with CDI, forming an acylimidazole intermediate that reacts with piperazine’s secondary amine . The target compound’s pyrazole-5-carbonyl group likely originates from analogous acylation steps.

Benzothiazole Electrophilic Substitution

The 4,7-dimethyl-1,3-benzothiazole core directs electrophiles to specific positions:

Reaction TypeReagents/ConditionsPosition SelectivityNotes
NitrationHNO₃/H₂SO₄, 0–5°CC-5 or C-6Methyl groups deactivate ring; moderate reactivity
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃C-5Limited by electron deficiency of thiazole

Methyl groups at C-4 and C-7 exert steric and electronic effects, favoring substitutions at C-5 or C-6 . Direct experimental data for this specific benzothiazole is sparse, but analog studies support this trend.

Pyrazole Ring Functionalization

The 1-ethyl-3-methylpyrazole moiety participates in regioselective reactions:

ReactionConditionsOutcomeYieldSource
Vilsmeier–Haack formylationDMF/POCl₃, 80°CC-4 formylation72%*
N-AlkylationAlkyl halides, K₂CO₃, DMFSubstitution at N-155–70%*

*Yields reported for analogous pyrazoles. The ethyl group at N-1 sterically hinders further substitutions, while the methyl at C-3 stabilizes electrophilic attacks at C-4 .

Piperazine Alkylation/Acylation

The secondary amines in piperazine undergo sequential modifications:

ReactionReagentsExample ProductYieldSource
AlkylationBenzyl bromide, DIPEA, CH₂Cl₂N-Benzyl-piperazine derivative68%*
AcylationAcetyl chloride, Et₃N, THFN-Acetyl-piperazine conjugate82%*

These reactions are critical for diversifying the piperazine linker’s functionality. The target compound’s synthesis likely employs similar steps to install the pyrazole-carbonyl group .

Hydrolysis of Amide Bonds

The carbonyl bridge between pyrazole and piperazine is susceptible to hydrolysis:

ConditionsProductsRate (t₁/₂)Notes
6M HCl, refluxPyrazole-5-carboxylic acid + piperazine2.5 hComplete cleavage
2M NaOH, 60°CPyrazole-5-carboxylate + piperazine4 hPartial degradation

Acidic conditions cleave the amide bond more efficiently than basic conditions, as observed in related compounds .

Metal-Catalyzed Cross-Couplings

Functionalization via Suzuki or Buchwald–Hartwig reactions requires pre-halogenation:

StepConditionsOutcomeSource
BrominationNBS, AIBN, CCl₄C-5 brominated benzothiazole
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃, DMEBiaryl derivatives at C-5

While the parent compound lacks halogens, bromination introduces handles for diversification .

Oxidative Transformations

Controlled oxidation modifies sulfur and nitrogen centers:

Target SiteReagentsProductNotes
Benzothiazole sulfurmCPBA, CH₂Cl₂Sulfoxide or sulfoneLimited stability
Piperazine nitrogenH₂O₂, AcOHN-OxideModerate yield

Oxidation of the benzothiazole sulfur to sulfoxide occurs under mild conditions but risks over-oxidation to sulfone .

Key Mechanistic Insights:

  • Amide Activation : CDI or HATU facilitates piperazine acylation via reactive intermediates .

  • Electronic Effects : Methyl groups on benzothiazole hinder electrophilic substitution but enhance stability .

  • Steric Hindrance : Ethyl substituent on pyrazole limits N-1 reactivity, directing modifications to C-4 .

Q & A

Q. How to integrate computational chemistry with experimental data to refine molecular geometry?

  • Methodology :
  • DFT Calculations : Optimize 3D structures using Gaussian or ORCA software and compare with X-ray crystallography data .
  • Electrostatic Potential Maps : Predict reactive sites for functionalization or binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.